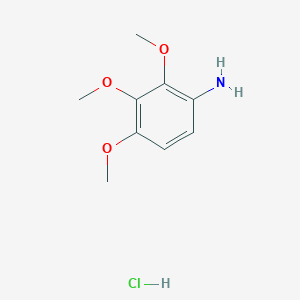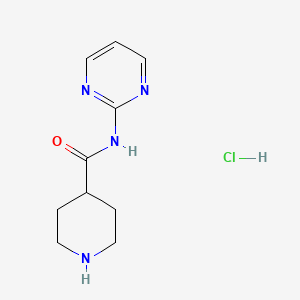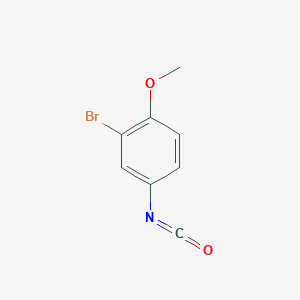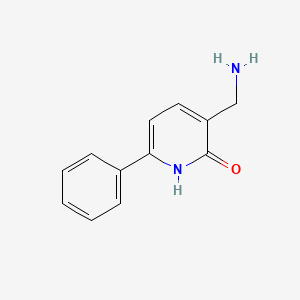
3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminomethyl groups, such as the one in the requested compound, are common in organic chemistry. They are functional groups consisting of a methyl group substituted by an amino group .
Synthesis Analysis
While specific synthesis methods for “3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Another method involves the synthesis of 3-methylamino-1-phenyl-1-propanol by reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .Molecular Structure Analysis
The molecular structure of a compound with an aminomethyl group would include a nitrogen atom bonded to a carbon atom, which is further bonded to three hydrogen atoms . The exact structure of “3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one” would depend on the specific arrangement of these and other atoms in the molecule.Physical And Chemical Properties Analysis
Amines have several physical properties, including boiling at higher temperatures than alkanes but at lower temperatures than alcohols of comparable molar mass . The exact physical and chemical properties of “3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one” would depend on its specific molecular structure.Mecanismo De Acción
Target of Action
The primary target of 3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis in bacteria. By inhibiting this enzyme, the compound can disrupt the protein synthesis process, leading to the death of the bacteria .
Mode of Action
3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one interacts with its target by binding to the LeuRS enzyme, thereby inhibiting its function . This interaction disrupts the protein synthesis process in the bacteria, leading to their death .
Biochemical Pathways
It is known that the compound interferes with the protein synthesis process by inhibiting the leurs enzyme . This disruption in protein synthesis can lead to a cascade of effects that ultimately result in the death of the bacteria .
Pharmacokinetics
It is known that the compound exhibits remarkable pharmacokinetic profiles and efficacy against mycobacterium tuberculosis in mouse tb infection models
Result of Action
The result of the action of 3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one is the inhibition of protein synthesis in bacteria, leading to their death . This makes the compound a potential candidate for the treatment of tuberculosis .
Safety and Hazards
Propiedades
IUPAC Name |
3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4,6,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNXXQGHSDDDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)

![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)



![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)

![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)

![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)
